Cas no 1380917-35-0 (5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole)

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole structure
1380917-35-0 structure
商品名:5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole
CAS番号:1380917-35-0
MF:C12H12BrIN2O
メガワット:407.044954299927
CID:2124808
PubChem ID:67959755

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole 化学的及び物理的性質

名前と識別子

    • 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole
    • 5-bromo-3-iodo-1-(oxan-2-yl)indazole
    • SCHEMBL9904367
    • E81460
    • 1380917-35-0
    • EN300-19078297
    • DTXSID10737850
    • GZSUPLKKIDJNBU-UHFFFAOYSA-N
    • AKOS025403567
    • DA-10965
    • 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole
    • CS-0120515
    • 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
    • FFC91735
    • MDL: MFCD23135989
    • インチ: InChI=1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
    • InChIKey: GZSUPLKKIDJNBU-UHFFFAOYSA-N
    • ほほえんだ: C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I

計算された属性

  • せいみつぶんしりょう: 405.91777g/mol
  • どういたいしつりょう: 405.91777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM235336-5g
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
1380917-35-0 95%
5g
$1158 2021-08-04
Enamine
EN300-19078297-0.1g
5-bromo-3-iodo-1-(oxan-2-yl)-1H-indazole
1380917-35-0 95%
0.1g
$77.0 2023-09-18
Chemenu
CM235336-1g
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
1380917-35-0 95%
1g
$*** 2023-03-31
Aaron
AR00A69X-250mg
5-broMo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
1380917-35-0 98%
250mg
$26.00 2025-02-11
A2B Chem LLC
AE73593-50mg
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
1380917-35-0 95%
50mg
$88.00 2024-04-20
eNovation Chemicals LLC
Y1252766-250mg
5-broMo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
1380917-35-0 98%
250mg
$80 2024-06-06
A2B Chem LLC
AE73593-1g
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
1380917-35-0 95%
1g
$350.00 2024-04-20
TRC
B110295-500mg
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
1380917-35-0
500mg
$ 670.00 2022-06-07
eNovation Chemicals LLC
Y1252766-1g
5-broMo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
1380917-35-0 98%
1g
$160 2024-06-06
Enamine
EN300-19078297-0.25g
5-bromo-3-iodo-1-(oxan-2-yl)-1H-indazole
1380917-35-0 95%
0.25g
$110.0 2023-09-18

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole 関連文献

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazoleに関する追加情報

5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole: A Comprehensive Overview

5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole (CAS No. 1380917-35-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs for the treatment of cancer and other diseases.

The chemical structure of 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole is composed of a substituted indazole core, with a bromo and iodo substituent at the 5 and 3 positions, respectively. The tetrahydro-2H-pyran moiety at the 1-position adds further complexity and stability to the molecule. This intricate structure not only contributes to its unique physical and chemical properties but also plays a crucial role in its biological activity.

Recent studies have highlighted the significance of 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole in modulating various biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival, making it a promising candidate for further drug development.

In addition to its antiproliferative properties, 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole has been investigated for its potential as a lead compound in the development of new therapeutic agents. Preclinical studies have shown that this compound can effectively cross the blood-brain barrier, suggesting its potential utility in treating central nervous system (CNS) disorders. This property is particularly valuable for conditions such as Alzheimer's disease and Parkinson's disease, where targeted drug delivery is crucial.

The synthesis of 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole involves a series of well-defined chemical reactions, including bromination, iodination, and protection/deprotection steps. These synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production. The availability of this compound in high purity is essential for both academic research and industrial applications.

In terms of safety and toxicity, preliminary studies have indicated that 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole exhibits low toxicity at therapeutic concentrations. However, further comprehensive toxicological evaluations are necessary to fully understand its safety profile. These assessments are critical for ensuring the safe use of this compound in clinical settings.

The future prospects for 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole are promising. Ongoing research aims to explore its potential as a therapeutic agent for a wide range of diseases. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials. The ultimate goal is to develop effective treatments that can improve patient outcomes and quality of life.

In conclusion, 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-y)-1H-indazole (CAS No. 1380917-35) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its promising biological activities, make it an exciting candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a vital role in the discovery of novel drugs for various diseases.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.